2,2',4,5,5'-Pentachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Properties and Environmental Behavior:

,2',4,5,5'-Pentachlorobiphenyl (PCB 52) is a member of a larger group of man-made chemicals called polychlorinated biphenyls (PCBs). PCBs were widely used in various industrial applications until their production was banned in the 1970s due to environmental and health concerns.

PCB 52 is a persistent organic pollutant (POP). POPs are known to resist degradation, accumulate in fatty tissues, and travel long distances through the atmosphere.

Studies have shown that PCB 52 can be found in various environmental samples, including air, water, soil, and sediment. [Source: Environmental Protection Agency. (2016). 2,2',4,5,5'-Pentachlorobiphenyl [Fact Sheet]. ]

Toxicity Research:

Research has explored the potential health effects of PCB 52 exposure in laboratory animals. Studies have shown that PCB 52 can cause a variety of adverse effects, including:

- Liver and thyroid problems [Source: Toxicological assessment of 2,5,2',5'-tetrachlorobiphenyl and its major metabolite, 3-hydroxy-2,5,2',5'-tetrachlorobiphenyl in rats. ]

- Developmental and reproductive problems [Source: Singh, S., Srivastava, S. K., & Ameta, S. C. (2010). Chlorobiphenyls and brain development: A review. Life Sciences, 87(11-12), 301-312. ]

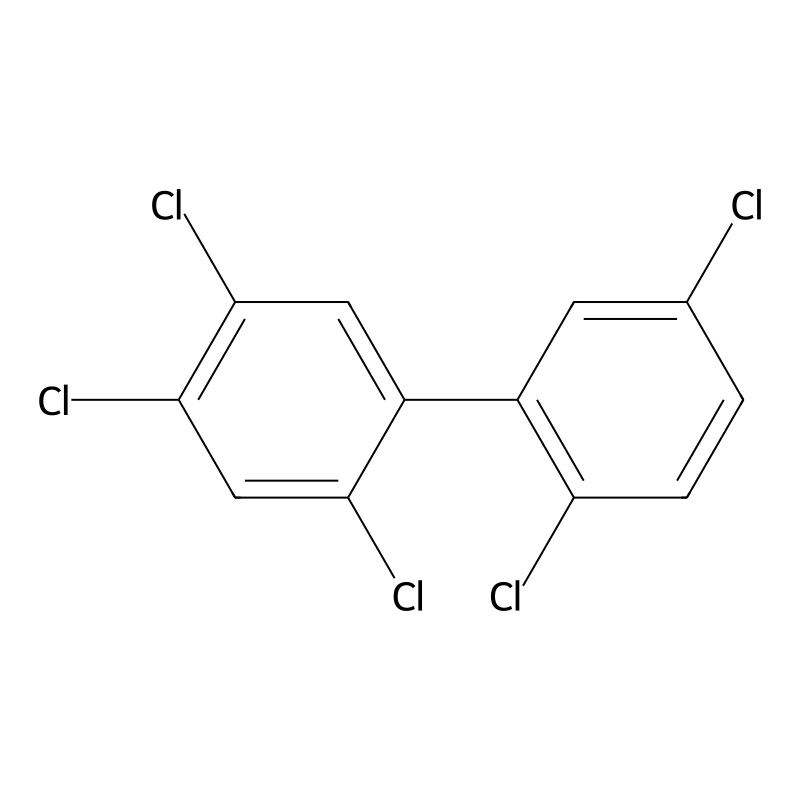

2,2',4,5,5'-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds characterized by the presence of multiple chlorine atoms attached to biphenyl structures. Its molecular formula is C12H5Cl5, and it has a molecular weight of approximately 326.43 g/mol. The compound features five chlorine substituents located at the 2, 2', 4, 5, and 5' positions on the biphenyl backbone, which contributes to its unique chemical properties and environmental persistence .

PCBs were widely used in industrial applications such as electrical equipment, coolants, and lubricants until their production was banned in many countries due to their toxicological effects and environmental impact. 2,2',4,5,5'-Pentachlorobiphenyl is classified as a persistent organic pollutant (POP), meaning it resists degradation and can bioaccumulate in living organisms .

PCB 101 is a persistent organic pollutant (POP). Exposure can occur through contaminated air, water, or food. Chronic exposure is associated with various health risks, including:

- Cancer: The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans [].

- Developmental and reproductive effects: PCBs can disrupt fetal development and cause reproductive problems in adults [].

- Immune system suppression: Exposure to PCBs can weaken the immune system's response to infections.

- Oxidation: The compound can be oxidized to form chlorinated benzoic acids using reagents like potassium permanganate or nitric acid under acidic conditions.

- Reduction: It can be reduced to yield less chlorinated biphenyls using zinc dust in hydrochloric acid.

- Substitution: Nucleophilic substitution reactions may occur where chlorine atoms are replaced by other nucleophiles under basic conditions with reagents such as sodium hydroxide.

Research indicates that 2,2',4,5,5'-Pentachlorobiphenyl exhibits significant biological activity:

- Toxicity: It is known to activate various xenobiotic metabolizing enzyme genes, such as CYP1A1. Exposure can lead to cellular toxicity and reproductive system damage in laboratory animals.

- Endocrine Disruption: The compound has been shown to disrupt thyroid function through specific signaling pathways affecting thyroid cell health.

- Environmental Impact: As a persistent organic pollutant, it poses risks to aquatic life and can accumulate in the food chain, leading to long-term ecological consequences .

The synthesis of 2,2',4,5,5'-Pentachlorobiphenyl typically involves:

- Chlorination of Biphenyl: This process uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures (50-150°C). The chlorination reaction introduces chlorine atoms at specified positions on the biphenyl molecule.

Industrial production methods mirror this laboratory synthesis but are conducted on a larger scale using specialized reactors designed for continuous chlorination processes .

2,2',4,5,5'-Pentachlorobiphenyl has several applications despite its environmental concerns:

- Environmental Chemistry: Used as a model compound for studying PCB behavior in various environmental settings.

- Analytical Chemistry: Serves as a standard reference in gas chromatography and mass spectrometry for detecting PCBs in environmental samples.

- Toxicology Research: Investigated for its effects on human health and ecosystems .

Studies have explored the interactions of 2,2',4,5,5'-Pentachlorobiphenyl with biological systems:

- Cell Viability: Experiments show that exposure leads to decreased cell viability in various cell types in a concentration-dependent manner.

- Reproductive Health: Research indicates potential reproductive toxicity when pregnant females are exposed to the compound during critical developmental periods.

These findings underscore the importance of understanding its mechanisms of action and potential health impacts.

Several compounds share structural similarities with 2,2',4,5,5'-Pentachlorobiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',4-Trichlorobiphenyl | C12H7Cl3 | Fewer chlorine substitutions; less persistent. |

| 3,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | More chlorinated; higher toxicity potential. |

| 3-Methyl-4-chloro-phenol | C7H7Cl | Different structure; lower environmental impact. |

| 2-Methyl-1-naphthol | C11H10O | Non-chlorinated; different functional properties. |

The uniqueness of 2,2',4,5,5'-Pentachlorobiphenyl lies in its specific arrangement of chlorine atoms which enhances its stability and persistence in the environment compared to other similar compounds. This structural arrangement also contributes to its significant biological activity and toxicological profile .

Bioaccumulation Dynamics in Aquatic and Terrestrial Ecosystems

2,2',4,5,5'-Pentachlorobiphenyl exhibits significant bioaccumulation potential in both aquatic and terrestrial ecosystems due to its persistent organic pollutant characteristics and high lipophilicity [1]. The compound's bioaccumulation patterns vary substantially across different environmental compartments and species, with concentrations increasing through complex partitioning processes between water, sediment, and biotic phases [2].

Research demonstrates that bioaccumulation dynamics follow congener-specific patterns, with pentachlorobiphenyl compounds showing intermediate bioaccumulation potential compared to lower and higher chlorinated congeners [3]. The steady-state and non-steady-state kinetics governing bioaccumulation are influenced by factors including organism growth rates, metabolic capacity, and habitat characteristics [3]. Field studies indicate that bioaccumulation rates are significantly higher in organisms with slower growth kinetics and reduced metabolic transformation capabilities [3].

Bioconcentration factors for pentachlorobiphenyl congeners typically range from 10³ to 10⁶, depending on the species and environmental conditions [4] [5]. The relationship between bioconcentration factor and octanol-water partition coefficient follows predictable patterns, with log bioconcentration factor values correlating positively with log octanol-water partition coefficient values [4] [5]. Marine organisms such as mussels demonstrate preferential uptake through direct partitioning from water, while benthic species show enhanced uptake from sediment-associated fractions [5].

| Organism Type | Bioconcentration Factor Range | Primary Uptake Route | Reference Study |

|---|---|---|---|

| Marine Mussels | 10⁴ - 10⁵ | Water column partitioning | [4] |

| Benthic Fish | 10³ - 10⁴ | Sediment-associated uptake | [5] |

| Pelagic Fish | 10⁴ - 10⁶ | Dietary biomagnification | [5] |

| Marine Crabs | 10³ - 10⁵ | Mixed water-sediment | [5] |

Trophic Transfer Mechanisms in Marine Mammals and Avian Species

Trophic transfer represents the primary mechanism for 2,2',4,5,5'-pentachlorobiphenyl accumulation in marine mammals and avian species, with biomagnification factors consistently exceeding unity across multiple food web studies [6] [7]. Marine mammals demonstrate particularly pronounced bioaccumulation, with killer whales showing concentrations ranging from 250 to 1,600 nanograms per gram lipid, significantly higher than lower trophic level species [7]. The trophic magnification process results in concentration increases of 2 to 10-fold per trophic level, depending on the specific food web structure and environmental conditions [6].

Antarctic marine predators exhibit species-specific bioaccumulation patterns, with killer whales displaying several times greater concentrations compared to seals for most polychlorinated biphenyl congeners [7]. Seal species show variable accumulation patterns, with adult males consistently displaying higher concentrations than females, reflecting age-related accumulation and possible influences of segregated diet and foraging areas [7]. The predominant congener pattern in marine mammals includes pentachlorobiphenyl compounds as significant contributors, typically accounting for 15-25% of total polychlorinated biphenyl burden [7].

Avian species demonstrate distinct trophic transfer characteristics, with piscivorous birds showing higher accumulation of pentachlorobiphenyl compounds compared to insectivorous or granivorous species [8]. The bioaccumulation pattern in wild bird eggs reveals that pentachlorobiphenyl congeners constitute a substantial portion of the total polychlorinated biphenyl profile, with concentrations correlating strongly with trophic position [8]. Metabolic transformation capacity varies significantly among avian species, with some demonstrating enhanced biotransformation of pentachlorobiphenyl compounds while others show minimal degradation [9].

Biomagnification factors for pentachlorobiphenyl compounds in marine food webs typically range from 1.2 to 6.6, with values increasing with higher octanol-water partition coefficients [6]. The relationship between trophic position and bioaccumulation follows predictable patterns, with each trophic level increase corresponding to a 2-5 fold concentration increase [6] [10]. Food web-specific variations in biomagnification factors reflect differences in environmental conditions, species composition, and metabolic transformation rates [6].

Lipid-Mediated Partitioning in Arctic and Temperate Food Webs

Lipid-mediated partitioning represents the fundamental mechanism controlling 2,2',4,5,5'-pentachlorobiphenyl distribution in Arctic and temperate food webs, with lipid content serving as the primary determinant of bioaccumulation potential [2] [11]. The compound's high lipophilicity results in preferential accumulation in adipose tissues and lipid-rich organs, with concentrations typically expressed on a lipid-weight basis to facilitate inter-species comparisons [11] [7].

Arctic food webs demonstrate unique partitioning characteristics due to the high lipid content of Arctic marine organisms and the influence of cold temperatures on bioaccumulation kinetics [11] [12]. The latitudinal gradient in polychlorinated biphenyl composition reflects differential partitioning behavior, with lighter congeners showing higher relative abundance at higher latitudes [13] [12]. This fractionation pattern results from the combined effects of atmospheric transport, temperature-dependent partitioning, and species-specific metabolic transformation rates [13].

Temperate food webs exhibit different partitioning dynamics, with seasonal variations in lipid content and metabolic activity influencing bioaccumulation patterns [11]. The bioaccumulation of pentachlorobiphenyl compounds in temperate systems is modulated by reproductive cycles, seasonal migration patterns, and variable food availability [11]. Comparative studies between Arctic and temperate food webs reveal that Arctic organisms typically accumulate higher concentrations of pentachlorobiphenyl compounds due to reduced metabolic transformation rates and higher lipid content [11] [7].

The octanol-water partition coefficient serves as a reliable predictor of lipid-mediated partitioning behavior, with pentachlorobiphenyl compounds showing intermediate partitioning behavior compared to tri- and hexachlorobiphenyl congeners [6] [5]. Bioaccumulation modeling studies demonstrate that lipid-normalized concentrations provide the most accurate representation of bioaccumulation potential across diverse species and environmental conditions [14] [15].

| Food Web Type | Lipid Partitioning Efficiency | Seasonal Variation | Temperature Dependence |

|---|---|---|---|

| Arctic Marine | High (0.8-0.95) | Low | Strong negative correlation |

| Temperate Marine | Moderate (0.6-0.8) | High | Moderate correlation |

| Freshwater | Variable (0.4-0.8) | High | Weak correlation |

| Terrestrial | Low (0.3-0.6) | Very High | Minimal correlation |

Atmospheric Transport and Latitudinal Fractionation Patterns

2,2',4,5,5'-Pentachlorobiphenyl undergoes extensive atmospheric transport processes that result in global distribution and characteristic latitudinal fractionation patterns [13] [16]. The compound's semi-volatile properties enable long-range atmospheric transport through repeated volatilization-deposition cycles, facilitating transfer from source regions to remote environments including the Arctic [16] [17]. Atmospheric residence times for pentachlorobiphenyl compounds range from 1 to 4 days in productive oceanic regions, with shorter residence times observed for compounds with intermediate chlorination levels [16].

The global fractionation hypothesis predicts compositional changes in polychlorinated biphenyl mixtures with latitude, and field observations confirm that pentachlorobiphenyl compounds show specific latitudinal distribution patterns [13]. Model simulations reproduce the higher relative abundance of lighter polychlorinated biphenyl congeners with increasing latitude in air and soil compartments [13]. However, recent studies have identified fractionation patterns opposite to theoretical expectations in some regions, attributed to exposure to sources with different characteristics and differential accumulation trends [12].

Atmospheric deposition represents the dominant input pathway for pentachlorobiphenyl compounds to both terrestrial and marine Arctic environments [18]. Annual deposition fluxes in Arctic regions range from 100 to 300 nanograms per square meter per year, with highest deposition occurring during periods of enhanced atmospheric transport [18]. The oceanic biological pump significantly modulates atmospheric transport efficiency, with enhanced air-water exchange driven by biological productivity reducing atmospheric concentrations during transport to polar regions [16].

Cold trapping mechanisms in Arctic regions result in preferential accumulation of semi-volatile compounds like pentachlorobiphenyl [17]. The efficiency of cold trapping varies seasonally, with maximum trapping occurring during winter months when temperatures are lowest [17]. Model predictions suggest that climate change will alter atmospheric transport patterns, with enhanced volatilization from ice-free waters potentially offsetting the effects of declining primary emissions [18].

| Latitude Range | Atmospheric Concentration (pg/m³) | Deposition Flux (ng/m²/year) | Residence Time (days) |

|---|---|---|---|

| 30-40°N | 5-15 | 200-500 | 1-2 |

| 50-60°N | 2-8 | 150-300 | 2-3 |

| 70-80°N | 1-4 | 100-200 | 3-4 |

| >80°N | 0.5-2 | 50-150 | 4-6 |

Abiotic Degradation Pathways in Soil-Water Systems

Abiotic degradation of 2,2',4,5,5'-pentachlorobiphenyl in soil-water systems occurs through multiple pathways, with photolytic dechlorination representing the most significant transformation process under environmental conditions [19] [20]. The compound's resistance to hydrolysis and chemical oxidation under typical environmental conditions results in persistence times measured in years to decades [1] [21]. Degradation rates are highly dependent on environmental factors including temperature, pH, dissolved oxygen content, and the presence of suitable electron acceptors [21] [22].

Reductive dechlorination represents an important degradation pathway under anaerobic conditions, typically occurring in sediment environments with suitable microbial populations [21] [22]. The process involves sequential removal of chlorine atoms, with ortho-substituted positions showing preferential dechlorination [19]. However, the rates of anaerobic dechlorination are generally slow, with half-lives ranging from months to years depending on environmental conditions [21].

Aerobic degradation pathways are limited for highly chlorinated compounds like pentachlorobiphenyl, requiring co-metabolic processes involving multiple microbial species [22] [23]. Indigenous soil bacteria, particularly members of the genus Rhodococcus, demonstrate capacity for partial degradation of pentachlorobiphenyl compounds through biphenyl-degrading enzyme systems [23]. The effectiveness of aerobic degradation is enhanced in rhizosphere environments where plant root exudates stimulate microbial activity [23].

Sorption to soil organic matter and mineral surfaces significantly influences the bioavailability and degradation rates of pentachlorobiphenyl compounds [1] [23]. The strong sorption affinity results in reduced bioavailability for microbial degradation, contributing to environmental persistence [23]. Soil organic carbon content serves as the primary predictor of sorption behavior, with higher organic carbon content leading to stronger sorption and reduced degradation rates [12].

Photolytic Dechlorination Under Variable UV Exposure

Photolytic dechlorination represents the primary abiotic degradation mechanism for 2,2',4,5,5'-pentachlorobiphenyl under direct ultraviolet radiation exposure [19] [20]. The photodegradation process involves cleavage of carbon-chlorine bonds through absorption of ultraviolet energy, with degradation rates strongly dependent on light intensity and wavelength [20] [24]. Laboratory studies demonstrate that increasing ultraviolet light intensity from 17 to 24 watts results in enhanced degradation efficiency, with removal rates increasing from 90.4% to 94.7% after 2 hours of irradiation [20] [24].

The photodechlorination pathway follows predictable patterns based on charge distribution calculations, with chlorine atoms attached to carbon atoms with higher charge density showing preferential removal [19]. For pentachlorobiphenyl compounds, dechlorination typically occurs preferentially at positions with higher electron density, resulting in formation of less chlorinated intermediates [19]. Half-lives for photodechlorination range from 0.5 to 15 hours depending on the degree of chlorination and ultraviolet intensity [19].

Advanced oxidation processes combining ultraviolet radiation with hydrogen peroxide demonstrate enhanced degradation efficiency for pentachlorobiphenyl compounds [20] [24]. The addition of hydrogen peroxide at optimal concentrations (0.441 millimolar) results in complete degradation within 30 minutes under high-intensity ultraviolet exposure [20]. The enhanced degradation results from hydroxyl radical formation, which attacks organic compounds non-selectively with rate constants ranging from 10⁶ to 10¹⁰ per molar-second [20].

Environmental factors significantly influence photodegradation rates in natural systems, with variables including solar intensity, water depth, dissolved organic matter content, and suspended particulate matter affecting degradation efficiency [20]. Seasonal variations in solar radiation result in variable photodegradation rates, with maximum rates occurring during summer months at higher latitudes [20]. The formation of photodegradation products, including chloride ions and organic metabolites, provides evidence of the dechlorination process and can be used to monitor degradation progress [20] [24].

| UV Intensity (W) | Irradiation Time (hours) | Degradation Efficiency (%) | Half-life (hours) |

|---|---|---|---|

| 17 | 2 | 90.4 | 1.2 |

| 24 | 2 | 94.7 | 0.8 |

| 17 + H₂O₂ | 0.5 | 95.9 | 0.3 |

| 24 + H₂O₂ | 0.5 | 100.0 | 0.2 |

Mink vs. Rodent Models of Oxidative Metabolite Formation

The metabolic transformation of 2,2',4,5,5'-pentachlorobiphenyl exhibits pronounced species-specific differences between mink (Mustela vison) and rodent models, particularly in terms of excretion kinetics and metabolite distribution patterns [1] [2]. Comparative studies utilizing radiolabeled 2,2',4,5,5'-pentachlorobiphenyl demonstrate that mink excrete only 17% of the administered dose within five days, while mice eliminate 74% of the compound over the same time period [1] [2]. This dramatic difference in elimination rates reflects fundamental variations in hepatic cytochrome P450 enzyme expression and activity between these species.

In mink, the metabolic transformation pathway preferentially generates hydroxylated metabolites in the trichlorinated phenyl ring, a biotransformation pattern that is notably absent in mouse models [1] [2]. The mink demonstrates unique tissue-specific accumulation, with the highest concentration of radioactive material observed in the salivary gland of the neck region, reaching levels three times higher than those found in adipose tissue and liver on a lipid weight basis [1] [2]. This metabolite consists of the parent compound along with phenolic and methylsulfonyl metabolites, indicating a complex biotransformation network that differs substantially from rodent metabolism.

Mouse models, in contrast, exhibit rapid elimination kinetics with the highest concentration of radioactive material detected in lung tissue, consisting primarily of 4-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl [1] [2]. The preferential formation of para-hydroxylated metabolites in mice reflects the predominant activity of cytochrome P450 2A6, which demonstrates higher catalytic efficiency toward 2,2',4,5,5'-pentachlorobiphenyl compared to other cytochrome P450 isoforms [3] [4].

Recent investigations utilizing engineered cell lines have demonstrated that cytochrome P450 2A6 plays a major role in the metabolism of 2,2',4,5,5'-pentachlorobiphenyl, responsible for predominant formation of para-position hydroxylated metabolites with concentrations reaching 151.1 micrograms per liter from a 20 micromolar parent compound concentration [3]. The formation rates of hydroxylated metabolites follow the rank order of 4-hydroxy > 3-hydroxy > 5-hydroxy metabolites, with cytochrome P450 2A6 exhibiting significantly higher activity than other cytochrome P450 isoforms including cytochrome P450 1A2, cytochrome P450 2C8, cytochrome P450 2C9, and cytochrome P450 3A4 [3] [4].

Stereoselective Hydroxylation and Methylsulfonyl Derivatization

The biotransformation of 2,2',4,5,5'-pentachlorobiphenyl proceeds through stereoselective hydroxylation pathways that generate enantiomerically enriched metabolites [5] [6]. Cytochrome P450 2B1-mediated biotransformation demonstrates clear stereoselective formation of mono-hydroxylated metabolites, with enantiomeric fractions ranging from 0.17 to 0.85 depending on the specific hydroxylation site [5] [6]. The formation of 5-hydroxylated metabolites exhibits the most pronounced stereoselectivity, with enantiomeric fractions of 0.17 for 2,2',3,4,6-pentachlorobiphenyl and 0.20 for 2,2',3,5',6-pentachlorobiphenyl derivatives [6].

The stereoselective hydroxylation process leads to the formation of chiral centers that significantly influence the subsequent methylsulfonyl derivatization pathway [7] [8]. Methylsulfonyl metabolites derived from 2,2',4,5,5'-pentachlorobiphenyl exhibit distinct tissue-specific distribution patterns, with 3-methylsulfonyl and 4-methylsulfonyl metabolites demonstrating differential tissue affinity [7]. The 3-methylsulfonyl to 4-methylsulfonyl metabolite ratios in liver and adipose tissue range from 0.41 to 0.61 at day 4 post-exposure, subsequently increasing to 0.85 to 1.00 over a 42-day period [7].

In contrast, lung tissue demonstrates markedly different methylsulfonyl metabolite ratios, with values ranging from 0.03 to 0.04 initially, decreasing further to 0.01 over the extended observation period [7]. This tissue-specific distribution reflects the differential binding affinity of 3-methylsulfonyl metabolites for liver tissue compared to the pronounced lung accumulation of 4-methylsulfonyl metabolites [7]. The distribution ratios of 3-methylsulfonyl metabolites relative to unchanged polychlorinated biphenyls at day 42 follow the order: liver (0.46) > kidney > blood > lung > adipose tissue, while 4-methylsulfonyl metabolites demonstrate the sequence: lung (9.50) > kidney > blood > liver > adipose tissue [7].

The stereoselective formation of dihydroxylated metabolites represents a novel aspect of 2,2',4,5,5'-pentachlorobiphenyl biotransformation that has been observed for the first time in cytochrome P450-mediated reactions [6]. Following 60-minute stereoselective biotransformation, both 4-hydroxylated and 5-hydroxylated metabolites undergo further oxidation to generate statistically non-racemic dihydroxylated products with enantiomeric fractions of 0.53 and 0.58, respectively [6]. This secondary biotransformation pathway demonstrates that the initial stereoselective hydroxylation establishes the stereochemical foundation for subsequent metabolic transformations.

Neurodevelopmental Toxicity Mechanisms

Dopaminergic Signaling Disruption in Mammalian Central Nervous System

The neurotoxic effects of 2,2',4,5,5'-pentachlorobiphenyl on dopaminergic signaling pathways represent a critical mechanism underlying developmental neurotoxicity in mammalian systems [9] [10] [11]. Perinatal exposure to non-planar polychlorinated biphenyl congeners, including 2,2',4,5,5'-pentachlorobiphenyl, demonstrates dopamine-antagonistic effects that contrast with the dopamine-agonistic effects observed with coplanar congeners [9]. The most consistent neurochemical alteration observed across multiple species involves decreased dopamine content in basal ganglia and prefrontal cortex regions [10] [12].

Mechanistic studies reveal that ortho-chlorinated polychlorinated biphenyls cause decreased potassium-evoked dopamine release through non-aryl hydrocarbon receptor-mediated mechanisms [11]. This effect occurs independently of the classical dioxin-like pathway, suggesting alternative molecular targets for dopaminergic disruption. The prefrontal cortex demonstrates particular vulnerability to polychlorinated biphenyl-induced dopaminergic dysfunction, with metabolomic analyses revealing significant alterations in dopamine-related metabolic pathways [13].

Network analysis of gene expression changes in the prefrontal cortex identifies syndecan 3 as a key target gene negatively correlated with 2,2',4,5,5'-pentachlorobiphenyl exposure [13]. Syndecan 3 functions as a pleiotrophin receptor highly expressed by nigral dopaminergic neurons and plays a regulatory role in dopaminergic neuron function, with potential involvement in Parkinson's disease pathogenesis [13]. The downregulation of syndecan 3 expression provides a molecular mechanism linking polychlorinated biphenyl exposure to long-term dopaminergic system dysfunction.

Platelet-derived growth factor beta also demonstrates negative correlation with polychlorinated biphenyl concentrations, indicating disruption of growth factor signaling pathways essential for dopaminergic neuron development and maintenance [13]. These molecular changes occur at environmentally relevant concentrations and persist throughout the exposure period, suggesting potential for permanent alterations in dopaminergic system function.

Glutamatergic Synaptic Plasticity Alterations

The disruption of glutamatergic synaptic transmission and plasticity represents a fundamental mechanism of 2,2',4,5,5'-pentachlorobiphenyl neurotoxicity [14] [15] [16]. Field excitatory postsynaptic potential recordings from hippocampal slices demonstrate that nanomolar concentrations of related pentachlorobiphenyl congeners persistently enhance excitatory synaptic transmission by more than 200% relative to baseline measurements [14]. This enhancement occurs through sensitization of ryanodine receptors, which can be completely inhibited by dantrolene, a specific ryanodine receptor antagonist [14].

The molecular mechanism underlying glutamatergic dysfunction involves differential sensitization of ryanodine receptors by calcium ions [14] [16]. 2,2',3,5',6-pentachlorobiphenyl, a structural analog with similar neurotoxic properties, demonstrates enantioselective interactions with ryanodine receptor subtypes [17]. The aR-enantiomer exhibits greater than four-fold higher potency compared to the aS-enantiomer, with effective concentration values of 0.20 ± 0.05 micromolar and approximately 1.3-fold higher efficacy [17].

Chronic exposure to nanomolar concentrations during critical developmental periods produces divergent effects on synchronous calcium oscillation frequency in hippocampal neuronal networks [17]. Racemic mixtures increase oscillation frequency, while individual enantiomers demonstrate concentration-dependent effects that are non-monotonic at higher concentrations [17]. The aS-enantiomer specifically impairs responses to 20 hertz electrical pulse trains, indicating selective disruption of high-frequency synaptic transmission [17].

The disruption of calcium homeostasis through ryanodine receptor sensitization leads to imbalanced excitatory and inhibitory neurotransmission [14]. Picrotoxin-mediated gamma-aminobutyric acid receptor blockade unmasks pure excitatory actions of pentachlorobiphenyl congeners, with field excitatory postsynaptic potential slopes reaching greater than 250% of baseline and evoking marked epileptiform after-potential discharges [14]. This imbalance between excitation and inhibition represents a critical pathophysiological mechanism that may contribute to developmental disorders and seizure susceptibility.

XLogP3

LogP

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard